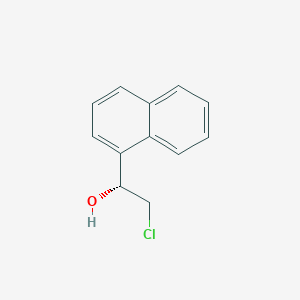
(1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol: is an organic compound characterized by the presence of a naphthalene ring and a chiral center
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol typically involves the chlorination of (1R)-1-(naphthalen-1-yl)ethanol. This can be achieved using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure the retention of the chiral center.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
化学反应分析
Types of Reactions:
Oxidation: (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of (1R)-1-(naphthalen-1-yl)ethanol.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of (1R)-1-(naphthalen-1-yl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into stereochemistry and molecular recognition.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure can be modified to create analogs with desired biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it suitable for various chemical processes.
作用机制
The mechanism of action of (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The naphthalene ring can engage in π-π interactions, while the hydroxyl and chloro groups can form hydrogen bonds or participate in nucleophilic/electrophilic interactions.
相似化合物的比较
(1R)-1-(naphthalen-1-yl)ethanol: Similar structure but lacks the chloro group.
2-(naphthalen-1-yl)ethanol: Similar structure but with a different substitution pattern.
1-(2-naphthyl)ethanol: Similar structure but with the naphthalene ring attached at a different position.
Uniqueness: (1R)-2-chloro-1-(naphthalen-1-yl)ethan-1-ol is unique due to the presence of both a chiral center and a chloro group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
(1R)-2-chloro-1-naphthalen-1-ylethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYMUPWUEDFMCO-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2[C@H](CCl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[Methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B2792225.png)
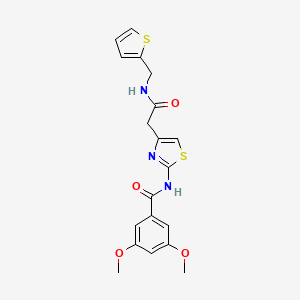
![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2792230.png)
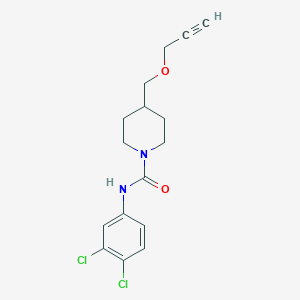
![7-Bromo-2-chloro-6-methylthieno[3,2-d]pyrimidine](/img/structure/B2792234.png)
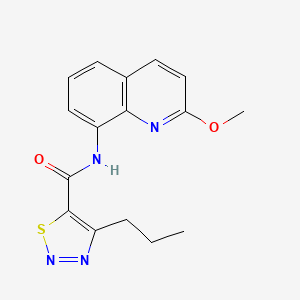
![4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2792236.png)
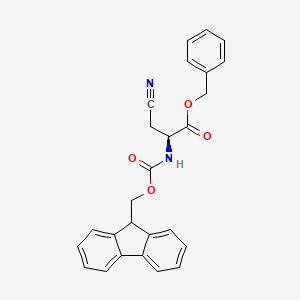
![7-[(2-Chlorophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2792238.png)
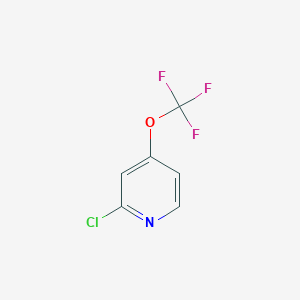
![3-amino-2-benzoyl-6-methyl-N-phenyl-4-(pyridin-4-yl)thieno[2,3-b]pyridine-5-carboxamide](/img/structure/B2792244.png)

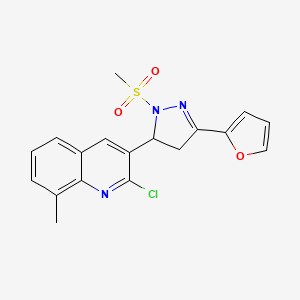
![2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide](/img/structure/B2792247.png)
